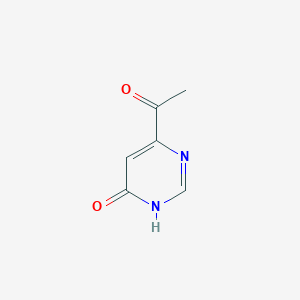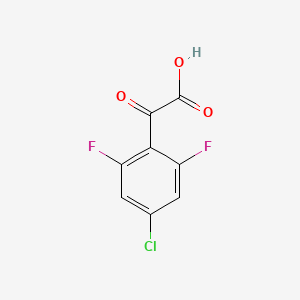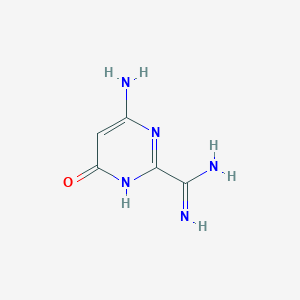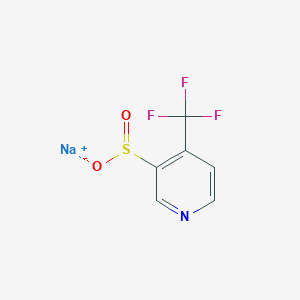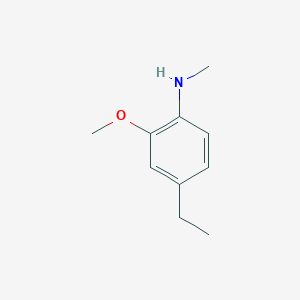
4-Ethyl-2-methoxy-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-methoxy-N-methylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of an ethyl group, a methoxy group, and a methylated amine group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methoxy-N-methylaniline typically involves the alkylation of 2-methoxyaniline with ethyl halides under basic conditions. The reaction can be catalyzed by various bases such as sodium hydroxide or potassium carbonate. The methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or ruthenium complexes can enhance the reaction rates and selectivity. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 4-Ethyl-2-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl or methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or tertiary amines, alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-Ethyl-2-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Ethyl-2-methoxy-N-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The methoxy and ethyl groups can influence the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
4-Methoxy-2-methylaniline: Similar structure but lacks the ethyl group.
N-Methyl-p-anisidine: Similar structure but lacks the ethyl group and has a different substitution pattern.
4-Ethyl-N-methylaniline: Similar structure but lacks the methoxy group.
Uniqueness: 4-Ethyl-2-methoxy-N-methylaniline is unique due to the combination of its ethyl, methoxy, and methylated amine groups, which confer distinct chemical and physical properties
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
4-ethyl-2-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H15NO/c1-4-8-5-6-9(11-2)10(7-8)12-3/h5-7,11H,4H2,1-3H3 |
InChIキー |
XXCSFUDTHUTXER-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)NC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



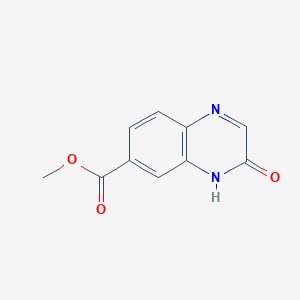

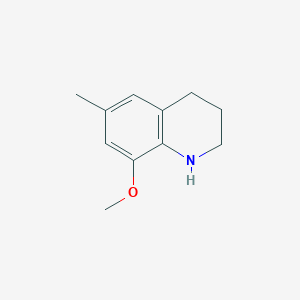

![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)
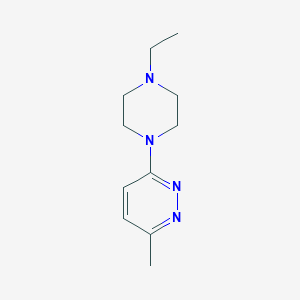
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)
